4-[2-[2-Chloro-3-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-ethylquinolinium bromide
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Overview
Description
4-(2-(2-Chloro-3-[2-(1-ethyl-1,4-dihydro-4-quinolinyliden)ethylidene]-1-cyclohexenyl)-1-ethenyl)-1-ethylquinolinium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its quinolinium core, which is a heterocyclic aromatic organic compound, and its multiple substituents that contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Chloro-3-[2-(1-ethyl-1,4-dihydro-4-quinolinyliden)ethylidene]-1-cyclohexenyl)-1-ethenyl)-1-ethylquinolinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium oxides.
Reduction: Reduction reactions can convert the quinolinium core to dihydroquinoline derivatives.
Substitution: The chloro and ethylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
4-(2-(2-Chloro-3-[2-(1-ethyl-1,4-dihydro-4-quinolinyliden)ethylidene]-1-cyclohexenyl)-1-ethenyl)-1-ethylquinolinium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(2-Chloro-3-[2-(1-ethyl-1,4-dihydro-4-quinolinyliden)ethylidene]-1-cyclohexenyl)-1-ethenyl)-1-ethylquinolinium bromide involves its interaction with specific molecular targets and pathways. The quinolinium core can interact with nucleic acids and proteins, potentially disrupting their normal function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
IR-780 iodide: Another quinolinium-based compound with similar structural features but different substituents.
Quinoline derivatives: Compounds with a quinoline core that exhibit similar chemical reactivity and biological activities.
Uniqueness
4-(2-(2-Chloro-3-[2-(1-ethyl-1,4-dihydro-4-quinolinyliden)ethylidene]-1-cyclohexenyl)-1-ethenyl)-1-ethylquinolinium bromide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C32H32BrClN2 |
---|---|
Molecular Weight |
560.0 g/mol |
IUPAC Name |
(4Z)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;bromide |
InChI |
InChI=1S/C32H32ClN2.BrH/c1-3-34-22-20-24(28-12-5-7-14-30(28)34)16-18-26-10-9-11-27(32(26)33)19-17-25-21-23-35(4-2)31-15-8-6-13-29(25)31;/h5-8,12-23H,3-4,9-11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MSLSNOSAXCJGOX-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1C=C/C(=C/C=C/2\CCCC(=C2Cl)/C=C/C3=CC=[N+](C4=CC=CC=C34)CC)/C5=CC=CC=C51.[Br-] |
Canonical SMILES |
CCN1C=CC(=CC=C2CCCC(=C2Cl)C=CC3=CC=[N+](C4=CC=CC=C34)CC)C5=CC=CC=C51.[Br-] |
Origin of Product |
United States |
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